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LPS from Escherichia coli O111:B4

Cat. No.: B1164511
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Description

Significance as a Foundational Research Model for Gram-Negative Bacterial Endotoxin (B1171834)

The LPS from E. coli O111:B4 is a foundational research model for several key reasons. Its hexa-acylated and diphosphorylated Lipid A structure makes it one of the most potent activators of TLR4, leading to a strong pro-inflammatory response. wikipedia.orgnih.gov This robust and predictable activity is crucial for standardizing experiments and ensuring reproducibility across different laboratories.

The well-defined structure of E. coli O111:B4 LPS, including its R3-type core oligosaccharide and specific O-antigen, allows for detailed investigation into the structure-function relationships of endotoxins. medchemexpress.comresearchgate.net Researchers can dissect the roles of the different domains of the LPS molecule in activating immune cells and triggering downstream signaling pathways.

Furthermore, its commercial availability in purified forms, with varying levels of protein and RNA contamination, allows researchers to select the appropriate grade for their specific experimental needs, from cell culture stimulation to in vivo animal models of inflammation and sepsis. sigmaaldrich.comsigmaaldrich.com

Historical Context and Evolution of Research on E. coli O111:B4 Lipopolysaccharide

Research on LPS dates back to the 19th century, with the observation that bacterial infections could sometimes lead to tumor regression, hinting at the potent immunostimulatory properties of bacterial components. wikipedia.org The term "endotoxin" was coined to describe the toxic substances released from within bacteria.

A significant milestone in LPS research was the development of extraction and purification methods, such as the phenol (B47542) extraction method, which allowed for the isolation of relatively pure LPS for detailed study. sigmaaldrich.comnih.gov A 1975 study published in the Journal of Biological Chemistry described the extraction of LPS from E. coli O111:B4 using both phenol and a then-new aqueous butanol method, highlighting the ability to separate LPS fractions with different antigenic side chain lengths. nih.gov

The discovery of the Toll-like receptor family, and specifically TLR4 as the primary receptor for LPS, revolutionized the field. wikipedia.orgnih.gov This discovery provided a molecular basis for understanding how the innate immune system recognizes and responds to Gram-negative bacterial infections. Subsequent research has focused on elucidating the intricate signaling pathways activated by TLR4 upon binding to LPS, including the MyD88-dependent and MyD88-independent pathways. medchemexpress.com

Overview of Major Research Paradigms and Scientific Contributions

The use of E. coli O111:B4 LPS has been central to several major research paradigms:

Innate Immunity and Inflammation: This LPS is widely used to stimulate various immune cells, including macrophages, dendritic cells, and neutrophils, to study the mechanisms of innate immune activation. medchemexpress.comwikipedia.org It induces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, making it an invaluable tool for investigating inflammatory processes. medchemexpress.comnih.gov

Sepsis and Septic Shock: E. coli is a frequent cause of bacterial sepsis in humans. pnas.org The administration of E. coli O111:B4 LPS to animal models is a well-established method for inducing a state of systemic inflammation that mimics many aspects of sepsis and septic shock, allowing for the study of disease pathogenesis and the testing of potential therapeutic interventions. pnas.orgscirp.orgfrontiersin.org

Toll-like Receptor 4 (TLR4) Signaling: As a potent TLR4 agonist, E. coli O111:B4 LPS has been instrumental in dissecting the molecular details of TLR4 signaling. wikipedia.orgnih.govcaymanchem.com Studies using this LPS have helped to identify key downstream signaling molecules and transcription factors, such as NF-κB, that are crucial for the inflammatory response. medchemexpress.com

Pyrogen Testing: Historically, the rabbit pyrogen test was used to detect fever-inducing contaminants in parenteral drugs. The Limulus Amebocyte Lysate (LAL) test, which is based on the clotting reaction of horseshoe crab amebocyte lysate in the presence of endotoxin, has largely replaced the rabbit test. Purified LPS, often from specific E. coli serotypes, serves as a reference standard for these assays. 182.160.97

Key Research Findings with E. coli O111:B4 LPS

Research AreaKey FindingReference
Innate Immunity Potently activates TLR4, leading to the secretion of pro-inflammatory cytokines and chemokines. wikipedia.org
Sepsis Administration in animal models effectively mimics the systemic inflammatory response of sepsis. pnas.orgmdpi.com
Cell Biology Induces polarization of human macrophages to the M1 pro-inflammatory phenotype. medchemexpress.com
Signal Transduction Activates both MyD88-dependent and MyD88-independent signaling pathways downstream of TLR4. medchemexpress.com

Structural Components of E. coli O111:B4 LPS

ComponentDescription
O-Antigen A long polysaccharide chain that confers serotype specificity and is involved in interactions with the host immune system.
Core Oligosaccharide Connects the O-antigen to Lipid A and is relatively conserved among different Gram-negative bacteria.
Lipid A The bioactive component of LPS, responsible for its endotoxic activity and potent stimulation of TLR4. In E. coli O111:B4, it is hexa-acylated and diphosphorylated.

Properties

Origin of Product

United States

Structural Features and Molecular Heterogeneity of Escherichia Coli O111:b4 Lipopolysaccharide

Hierarchical Structure of Smooth-Type Lipopolysaccharide from E. coli O111:B4

The LPS of E. coli O111:B4 is an amphiphilic macromolecule with three distinct domains that are covalently linked. targetmol.comresearchgate.net This hierarchical arrangement is fundamental to its role as a major component of the outer membrane of the bacterium.

Detailed Composition and Acylation Pattern of the Lipid A Moiety

Lipid A is the hydrophobic anchor of the LPS molecule and is responsible for its endotoxic activity. researchgate.netwikipedia.org The lipid A of E. coli O111:B4 is a diphosphorylated, hexa-acylated disaccharide. wikipedia.orgnih.gov

Backbone : The core of lipid A is a β-(1→6)-linked disaccharide of N-acetylglucosamine (GlcN). nih.govnih.gov

Acylation Pattern : The disaccharide backbone is acylated with six fatty acid chains. nih.gov The primary acylation consists of four molecules of (R)-3-hydroxymyristate attached directly to the glucosamine (B1671600) units. Two of these primary acyl chains are further esterified with laurate and myristate, creating a characteristic hexa-acyl pattern. nih.gov This specific acylation is a potent agonist for Toll-like receptor 4 (TLR4). wikipedia.org

ComponentDescription
Sugar Backboneβ-(1→6)-linked diglucosamine disaccharide
PhosphorylationPhosphate (B84403) groups at positions 1 and 4'
Primary Acyl ChainsFour (R)-3-hydroxymyristate chains
Secondary Acyl ChainsLaurate and myristate
Total Acyl ChainsSix

Characteristics of the R3-Type Core Oligosaccharide

Covalently attached to the lipid A is the core oligosaccharide. In E. coli O111:B4, this is classified as an R3-type core. medchemexpress.comnih.govnih.gov The core is further divided into two regions: the inner core and the outer core.

Inner Core : This region is structurally conserved and contains unusual sugars like 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose (Hep). nih.govresearchgate.net The inner core is also phosphorylated, adding to the negative charge of the LPS molecule. nih.gov

Outer Core : The R3 outer core of E. coli O111:B4 is composed of hexoses, including glucose, galactose, and N-acetylglucosamine. nih.govresearchgate.net The specific arrangement and linkages of these sugars define the R3-type designation. nih.govresearchgate.net

RegionKey Sugar Residues
Inner CoreKdo (3-deoxy-D-manno-oct-2-ulosonic acid), Hep (L-glycero-D-manno-heptose)
Outer Core (R3-Type)Glucose, Galactose, N-acetylglucosamine

Structural Elucidation and Variability of the O-Antigenic Polysaccharide Chain

The outermost region of the S-type LPS is the O-antigen, a long polysaccharide chain that extends into the extracellular environment. nih.gov This chain is a polymer of repeating oligosaccharide units.

Repeating Unit : The O-antigen of E. coli O111 consists of a repeating pentasaccharide (five-sugar) unit. nih.gov The specific composition of this repeating unit includes colitose, glucose, galactose, and N-acetylglucosamine. researchgate.net

Variability : The length of the O-antigen polysaccharide is variable, with preparations of LPS containing a heterogeneous mixture of molecules with different numbers of repeating units, ranging from a few to over forty. nih.govnih.gov This variability contributes to the "smooth" appearance on agar (B569324) plates and is a key factor in the bacterium's interaction with its environment. The synthesis of this polymer is complex, involving translocation of the repeat units across the inner membrane by a specific Wzx translocase before polymerization. nih.gov

FeatureDescription
Basic StructurePolymer of repeating oligosaccharide units
Repeating Unit Composition (O111)Pentasaccharide containing Colitose, Glucose, Galactose, N-acetylglucosamine
Chain LengthVariable, with a range from a few to over 40 repeat units

Conformational Dynamics and Supramolecular Organization in Physiological and Experimental Milieux

The amphiphilic nature of LPS molecules dictates their behavior in aqueous environments, where they spontaneously form large, ordered structures. nih.govresearchgate.net

Self-Aggregation and Micellar Structures in Aqueous Environments

Due to its hydrophobic lipid A tail and hydrophilic polysaccharide head, LPS molecules self-assemble in water. researchgate.netresearchgate.net

Micelle Formation : Above a certain concentration, known as the critical micelle concentration (CMC), LPS monomers aggregate to form supramolecular structures such as micelles, vesicles, or lamellar sheets. nih.govnih.gov In these aggregates, the lipid A moieties form a hydrophobic core, while the polysaccharide chains are exposed to the aqueous solvent. researchgate.net

Aggregate Geometry : The geometry of these aggregates can vary from spherical to more complex cubic or hexagonal structures, depending on factors like temperature, pH, and ionic strength. researchgate.net Light scattering studies have shown that LPS from E. coli can form nearly spherical supramolecular structures. nih.gov

Influence of Divalent Cations and Other Factors on Aggregate Formation

The formation and stability of LPS aggregates are significantly influenced by the surrounding chemical environment, particularly the presence of divalent cations. nih.govresearchgate.net

Cationic Bridging : Divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), play a crucial role in stabilizing the outer membrane of Gram-negative bacteria by interacting with the negatively charged phosphate groups on the lipid A and inner core regions of LPS. rsc.orgnih.gov These cations form salt bridges between adjacent LPS molecules, neutralizing electrostatic repulsion and promoting a tighter packing and more ordered aggregate structure. researchgate.netnih.gov

Structural Changes : The binding of divalent cations can induce a transition from unilamellar or cubic aggregate structures to more condensed, multilamellar arrangements. nih.gov This change in the supramolecular structure is accompanied by a decrease in the mobility of the acyl chains in the lipid A region. researchgate.net Conversely, chelating agents like EDTA can disrupt these aggregates by sequestering the divalent cations, leading to increased repulsion between LPS molecules. researchgate.netnih.gov

Heterogeneity of E. coli O111:B4 Lipopolysaccharide Preparations: Smooth, Semi-Rough, and Rough Variants

Lipopolysaccharide is an amphiphilic molecule and a major component of the outer membrane of Gram-negative bacteria. nih.gov Its structure is generally tripartite, consisting of Lipid A, a core oligosaccharide, and an O-antigen polysaccharide chain. researchgate.netsigmaaldrich.com The presence and composition of these domains lead to significant heterogeneity in LPS preparations, which are typically classified into smooth, semi-rough, and rough forms. nih.govnih.gov

E. coli O111:B4 is a wild-type strain that typically produces smooth (S-form) LPS , characterized by the presence of a long O-antigen polysaccharide chain. medchemexpress.comcaymanchem.com However, preparations of LPS from this strain are not uniform. Through processes like mutation or during bacterial growth and lysis, variants lacking a complete O-antigen can arise. nih.govsigmaaldrich.com Research has shown that it is possible to isolate smooth, semi-rough, and rough LPS variants from the same E. coli O111 wild-type culture. nih.gov

Smooth (S-LPS): This is the complete form of LPS, containing all three structural domains: Lipid A, the core oligosaccharide, and the O-antigen. nih.gov The O-antigen is a long, repeating polysaccharide chain that confers serotype specificity and is a major antigenic determinant. sigmaaldrich.com In E. coli O111:B4, the O-antigen consists of four to forty repeats of a five-sugar moiety. nih.gov

Rough (R-LPS): This form lacks the O-antigen entirely. nih.govmedchemexpress.com The structure consists only of Lipid A and a complete or truncated core oligosaccharide. nih.gov The absence of the O-antigen exposes the core region on the bacterial surface. nih.gov Mutants can produce LPS with progressively shorter polysaccharide chains, designated as Ra, Rb, Rc, etc., with Re mutants having the most truncated form, consisting only of Lipid A and 2-keto-3-deoxyoctulosonic acid (KDO). sigmaaldrich.com

Semi-Rough (SR-LPS): This is an intermediate form that possesses a single O-antigen repeating unit attached to the core oligosaccharide.

The different forms exhibit distinct physicochemical properties. For instance, due to the long polysaccharide chain, S-LPS has a higher apparent molecular weight (around 10.2 kDa in certain electrophoretic conditions) compared to R-LPS (around 3.5 kDa). researchgate.net This structural heterogeneity is a critical factor in the variability of biological responses observed in experimental settings. nih.gov

Table 1: Characteristics of E. coli O111:B4 LPS Variants

FeatureSmooth (S-LPS)Semi-Rough (SR-LPS)Rough (R-LPS)
O-Antigen Present (long polymer of repeating units) nih.govPresent (single repeating unit)Absent nih.gov
Core Oligosaccharide PresentPresentPresent (may be truncated in mutants) sigmaaldrich.com
Lipid A PresentPresentPresent
Molecular Weight High researchgate.netIntermediateLow researchgate.net
Surface Exposure O-antigen is exposed on the cell surface. sigmaaldrich.comCore and single O-antigen unit are exposed.Core oligosaccharide is exposed. nih.gov

Structure-Function Relationships at the Molecular Level

Lipid A: This is the hydrophobic, membrane-anchoring region and the principal endotoxic component of LPS. researchgate.netsigmaaldrich.com The Lipid A of E. coli O111:B4 is a glucosamine-based phospholipid that contains six acyl (fatty acid) chains and two phosphate groups. nih.gov This hexa-acylated structure is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4)-MD-2 complex on the surface of immune cells like macrophages. medchemexpress.comnih.govsigmaaldrich.com This binding initiates downstream signaling cascades, leading to the production of pro-inflammatory cytokines and other mediators. medchemexpress.com The removal of fatty acid portions from Lipid A results in a detoxified molecule with significantly reduced endotoxicity. sigmaaldrich.com

O-Antigen: Also known as the O-specific chain, this hydrophilic polysaccharide is composed of repeating oligosaccharide units and represents the outermost part of the LPS molecule in smooth strains. sigmaaldrich.com The O-antigen of E. coli O111:B4 is identical to that of Salmonella enterica O35. nih.gov Its primary function is to serve as a major surface antigen, determining the O-serotype of the bacterium. sigmaaldrich.com The high variability of the O-antigen among different strains helps bacteria evade the host's adaptive immune system. nih.gov The presence or absence of the O-antigen (smooth vs. rough LPS) significantly impacts biological activity. While smooth LPS is generally a potent immune stimulator, some studies have found that rough-type LPS can dominate the activation of human macrophages. nih.gov Furthermore, the O-antigen can influence the susceptibility of bacteria to host defense peptides. nih.gov

Table 2: Structure-Function Summary of E. coli O111:B4 LPS Components

Structural ComponentKey Features for E. coli O111:B4Primary Function
Lipid A Hexa-acylated, diphosphoryl glucosamine disaccharide. nih.govBinds to and activates the TLR4-MD-2 complex, triggering the innate immune response; responsible for endotoxicity. medchemexpress.comsigmaaldrich.com
Core Oligosaccharide R3-type core structure. medchemexpress.comnih.gov Contains heptose and KDO. nih.govLinks Lipid A to O-antigen; essential for outer membrane integrity; contains epitopes for antibody cross-reactivity. nih.gov
O-Antigen Polymer of repeating five-sugar units. nih.govMajor surface antigen (determines O-serotype); immune evasion; influences interaction with host defense mechanisms. sigmaaldrich.comnih.govnih.gov

Biosynthesis and Genetic Regulation of Escherichia Coli O111:b4 Lipopolysaccharide

Overview of LPS Biosynthetic Pathways in E. coli

The synthesis of LPS in Escherichia coli is a modular process, with each of the three components—Lipid A, core oligosaccharide, and O-antigen—being assembled through distinct but coordinated pathways before their final ligation and transport to the outer membrane.

The biosynthesis of the Lipid A anchor and the core oligosaccharide begins on the cytoplasmic side of the inner membrane. Lipid A synthesis is catalyzed by a series of nine conserved enzymes. nih.gov The completed core-Lipid A structure is then translocated across the inner membrane to the periplasmic face by the ABC transporter MsbA. asm.org

The O-antigen, a repeating polymer of oligosaccharide units, is responsible for the serological specificity of the bacterium. nih.govsigmaaldrich.com In the majority of E. coli strains, including O111, the O-antigen is synthesized via the Wzx/Wzy-dependent pathway. nih.govnih.gov This process involves the sequential assembly of a single O-unit on a lipid carrier, undecaprenyl phosphate (B84403) (UndP), at the cytoplasmic face of the inner membrane. The completed O-unit is then "flipped" across the inner membrane into the periplasm by the Wzx flippase. In the periplasm, the Wzy polymerase links the individual O-units into a long polysaccharide chain. Finally, the O-antigen ligase, WaaL, transfers the completed O-antigen chain from its UndP carrier to the core-Lipid A acceptor, forming the complete LPS molecule. science.gov This molecule is then transported to the outer membrane by the Lpt transport system. asm.org

Identification and Characterization of Genetic Determinants for O111:B4 O-Antigen Synthesis

The genetic blueprint for the highly specific O111 antigen is located within the O-antigen gene cluster (O-AGC). In E. coli O111, this cluster is found on the chromosome between the galF and gnd housekeeping genes. nih.govmdpi.com The O111 O-AGC is approximately 12.5 kb in length and contains 11 distinct genes. nih.gov These genes can be categorized based on their function in the synthesis of the O111-specific O-unit, which is a pentasaccharide composed of colitose, D-glucose, D-galactose, and N-acetyl-D-glucosamine. nih.govnih.gov

The functions of the genes within the E. coli O111 O-antigen cluster have been identified through sequence analysis and experimental studies: nih.govnih.govresearchgate.net

Sugar Biosynthesis: A set of five genes is dedicated to the synthesis of the nucleotide sugar precursor for colitose (a 3,6-dideoxyhexose), a key component of the O111 antigen. These include manB, manC, colA, and colB. The precursors for the other sugars (UDP-Glc, UDP-GlcNAc, and UDP-Gal) are synthesized by housekeeping genes located elsewhere in the genome. nih.gov

Glycosyltransferases (GTs): Three genes—wbdH, wbdL, and wbdM—encode the glycosyltransferases that sequentially add the sugar residues to the growing O-unit on the UndP carrier. The initial N-acetyl-D-glucosamine-phosphate is transferred by the WecA protein, whose gene is not part of the O-AGC. nih.gov

O-Unit Processing: The genes wzx (O-unit flippase) and wzy (O-antigen polymerase) are responsible for the translocation and polymerization of the O-units, respectively. nih.govnih.gov The length of the final O-antigen polymer is controlled by the Wzz protein. nih.gov

Four of the genes within this cluster have been shown to be highly specific to the O111 serotype. nih.gov

Genetic Loci Governing Core Oligosaccharide and Lipid A Assembly in E. coli O111:B4

The core oligosaccharide links the O-antigen to Lipid A. E. coli strains exhibit five different core structures (K-12, R1, R2, R3, and R4). nih.gov Strains of the O111 serogroup typically produce the R3-type core oligosaccharide. medchemexpress.com The genes responsible for the synthesis of the core structure are located in the waa (formerly rfa) gene cluster. researchgate.net This cluster contains genes encoding various glycosyltransferases, such as WaaC and WaaF, which are responsible for the addition of heptose residues to the growing core structure. nih.gov

The biosynthesis of Lipid A, the endotoxic principle of LPS, is a critical pathway for bacterial survival. nih.gov It is assembled through a conserved pathway of nine enzymatic steps encoded by a series of essential genes, often referred to as the lpx genes. nih.govnih.gov These genes are generally found in single copies and are dispersed throughout the chromosome rather than in a single operon. The key enzymes and their corresponding genes in E. coli include:

LpxA: Catalyzes the first step, the acylation of UDP-N-acetylglucosamine.

LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase): Performs the first committed step in the pathway. nih.gov

LpxD: Adds a second acyl chain.

LpxH: Cleaves the UMP moiety from the UDP-diacylglucosamine intermediate. nih.gov

LpxB (Lipid A disaccharide synthase): Condenses two monosaccharide precursors to form the disaccharide backbone. nih.gov

LpxK: Phosphorylates the 4'-position of the disaccharide. nih.gov

WaaA (KdtA): Adds two 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) residues. nih.gov

LpxL (HtrB) and LpxM (MsbB): Add the final two secondary acyl chains (lauroyl and myristoyl, respectively) to complete the hexa-acylated structure typical of E. coli Lipid A. uniprot.org

Regulatory Mechanisms Influencing LPS Expression and Structural Modifications in E. coli O111:B4

The production of LPS in E. coli is tightly regulated to maintain the integrity of the outer membrane and adapt to environmental conditions. A key control point is a feedback mechanism that governs the cellular concentration of the LpxC enzyme. nih.gov LpxC catalyzes the first irreversible step of Lipid A biosynthesis, and its levels are controlled via regulated proteolysis by the essential inner membrane AAA+ protease, FtsH. nih.govnih.gov

The activity of FtsH towards LpxC is modulated by a complex of two other essential inner membrane proteins, LapB (also known as YciM) and YejM (also known as LapC). asm.orgnih.govasm.org

LapB acts as an adaptor protein, recruiting LpxC to the FtsH protease for degradation. nih.gov

YejM functions as an anti-adaptor protein and a sensor for LPS levels. When LPS is needed, YejM binds to LapB, preventing it from interacting with FtsH and thereby inhibiting the degradation of LpxC. nih.govasm.org If LPS begins to accumulate in the periplasm, LPS binds directly to the periplasmic domain of YejM. This binding event disrupts the YejM-LapB complex, freeing LapB to interact with FtsH and promote LpxC degradation. nih.govasm.org This feedback loop effectively throttles the production of Lipid A, ensuring that LPS levels are maintained in balance with the requirements for outer membrane assembly.

Data Tables

Table 1: Genes and Enzymes in E. coli O111:B4 LPS Biosynthesis

ComponentGeneEnzyme/ProteinFunction
Lipid A lpxAUDP-N-acetylglucosamine acyltransferaseAdds first acyl chain to UDP-GlcNAc
lpxCUDP-3-O-acyl-N-acetylglucosamine deacetylaseCatalyzes the first committed step
lpxDUDP-3-O-(R-3-hydroxymyristoyl)-glucosamine N-acyltransferaseAdds second acyl chain
lpxHUDP-2,3-diacylglucosamine hydrolaseCleaves UMP from the precursor
lpxBLipid A disaccharide synthaseCreates the glucosamine (B1671600) disaccharide backbone
lpxKLipid A 4'-kinasePhosphorylates the disaccharide
lpxL (htrB)Lipid A lauroyltransferaseAdds the lauroyl (C12) acyl chain
lpxM (msbB)Lipid A myristoyltransferaseAdds the myristoyl (C14) acyl chain
Core waaA (kdtA)KDO transferaseAdds KDO residues to Lipid A
waaCHeptosyltransferase IAdds the first L-glycero-D-manno-heptose
waaFHeptosyltransferase IIAdds the second L-glycero-D-manno-heptose
waa clusterVarious glycosyltransferasesComplete synthesis of the R3-type core
waaLO-antigen ligaseAttaches O-antigen to the core-Lipid A
O-Antigen manB, manCPhosphomannomutase/Phosphomannose isomeraseGDP-mannose synthesis for colitose
colA, colBGDP-colitose biosynthesis enzymesSynthesis of the deoxysugar colitose
wecAUDP-GlcNAc:undecaprenyl-phosphate GlcNAc-1-phosphate transferaseInitiates O-unit synthesis
wbdH, wbdL, wbdMGlycosyltransferasesSequential addition of sugars to the O-unit
wzxO-antigen flippaseTranslocates O-unit across inner membrane
wzyO-antigen polymerasePolymerizes O-units in the periplasm
wzzO-antigen chain length determinantRegulates the length of the O-antigen polymer
Regulation ftsHFtsH proteaseDegrades LpxC to control LPS levels
lapB (yciM)Adaptor proteinRecruits LpxC to FtsH
yejM (lapC)Anti-adaptor/Sensor proteinInhibits LapB; senses LPS levels

Methodologies for Isolation, Purification, and Advanced Structural Characterization in Research

Extraction Techniques for E. coli O111:B4 Lipopolysaccharide

Several methods have been developed for the extraction of LPS from the outer membrane of Gram-negative bacteria. The choice of method can influence the purity and yield of the final product.

Hot Phenol-Water Extraction and its Modifications

The hot phenol-water extraction method, originally developed by Westphal and Jann, remains a widely used and effective technique for isolating LPS. researchgate.net This method leverages the differential solubility of LPS in a heated phenol-water mixture.

The fundamental principle involves treating a suspension of E. coli O111:B4 with an equal volume of hot, aqueous phenol (B47542) (typically around 65-68°C). google.com At this temperature, the mixture forms a single phase, solubilizing the LPS along with other cellular components like proteins and nucleic acids. google.com Upon cooling, the mixture separates into two distinct phases: an upper aqueous layer and a lower phenolic layer. The LPS, being hydrophilic, preferentially partitions into the aqueous phase, while proteins and the lipid A moiety remain in the phenol phase. google.com

Modifications to this protocol often include enzymatic treatments to remove contaminants. For instance, the bacterial suspension can be treated with DNase and RNase prior to extraction to eliminate nucleic acid contamination. nih.govresearchgate.net Additionally, Proteinase K can be used to digest proteins, further purifying the LPS extract. nih.govcreative-biogene.com After separation, the aqueous phase containing the LPS is typically subjected to dialysis to remove residual phenol and other small molecules. nih.gov The final product is often lyophilized for long-term storage. nih.gov

This method is known for its high yield of LPS. nih.gov However, the resulting extract from the initial phenol-water separation can still contain significant amounts of RNA (up to 60%) and a small amount of protein (less than 1%). sigmaaldrich.com

Trichloroacetic Acid (TCA) Extraction

Trichloroacetic acid (TCA) extraction offers an alternative method for isolating LPS from E. coli O111:B4. sigmaaldrich.comsigmaaldrich.com This technique is generally considered to be simpler and faster than the hot phenol-water method.

In this procedure, bacterial cells are treated with cold TCA. The acid precipitates proteins and other macromolecules, while the LPS remains in the supernatant. The LPS is then typically precipitated from the supernatant using ethanol.

A key difference in the composition of the extracts is the nature of the primary contaminants. LPS extracted with TCA typically contains a lower amount of RNA (around 2%) but a higher percentage of denatured proteins (approximately 10%) compared to the phenol-water method. sigmaaldrich.com The electrophoretic pattern and endotoxicity of LPS extracted by TCA are similar to those of phenol-extracted LPS. sigmaaldrich.com

Aqueous Butanol Extraction

A less common but effective method for extracting LPS from E. coli O111:B4 involves the use of aqueous butanol. nih.gov This method has been shown to yield LPS preparations that are very similar to those obtained through phenol extraction. nih.gov

The procedure involves extracting the bacterial cells with a butanol-water mixture. Similar to the phenol-water method, this creates a two-phase system where the LPS partitions into the aqueous phase. The resulting LPS can then be further purified.

Purification Strategies for Obtaining Research-Grade LPS

Following initial extraction, further purification steps are essential to obtain research-grade LPS with minimal contamination, which is crucial for reliable and reproducible experimental results.

Gel Filtration Chromatography for Macromolecular Separation

Gel filtration chromatography, also known as size-exclusion chromatography, is a common technique used to separate molecules based on their size. This method is effective in removing co-extracted contaminants like proteins and nucleic acids from the LPS preparation. researchgate.netsigmaaldrich.comnih.gov

In this process, the crude LPS extract is passed through a column packed with a porous gel matrix. researchgate.net Larger molecules, such as LPS aggregates, are excluded from the pores and elute first. Smaller molecules, like contaminating proteins and nucleic acid fragments, enter the pores of the gel beads, resulting in a longer retention time and later elution. researchgate.net

Studies have shown that gel filtration chromatography of LPS from E. coli O111:B4 can yield two distinct fractions: a high-molecular-weight fraction containing LPS with long antigenic side chains and a lower-molecular-weight fraction with short antigenic side chains. nih.gov While this method effectively removes much of the protein, the resulting LPS can still contain 10-20% nucleic acids. sigmaaldrich.com

Ion Exchange Chromatography for Enhanced Purity

For applications requiring exceptionally pure LPS, ion-exchange chromatography is a valuable purification step. sigmaaldrich.comabeomics.commybiosource.com This technique separates molecules based on their net charge.

LPS is a negatively charged molecule due to its phosphate (B84403) groups. In ion-exchange chromatography, the LPS solution is passed through a column containing a positively charged resin. The negatively charged LPS binds to the resin, while neutral or positively charged contaminants pass through. The bound LPS is then eluted by increasing the salt concentration of the buffer, which disrupts the electrostatic interactions.

This method is highly effective at removing residual protein and nucleic acid contaminants. sigmaaldrich.com The use of ion-exchange chromatography can yield an LPS product with less than 1% protein and less than 1% RNA contamination, making it suitable for sensitive applications like Toll-like receptor (TLR) stimulation assays. sigmaaldrich.comabeomics.com

Data Tables

Table 1: Comparison of LPS Extraction Methods for E. coli O111:B4

Extraction MethodPrinciplePrimary ContaminantsReference
Hot Phenol-Water Differential solubility in a heated phenol-water mixture.High levels of RNA (up to 60%), low levels of protein (<1%). researchgate.netgoogle.comsigmaaldrich.com
Trichloroacetic Acid (TCA) Precipitation of proteins and other macromolecules with cold TCA.Lower levels of RNA (~2%), higher levels of denatured protein (~10%). sigmaaldrich.comsigmaaldrich.com
Aqueous Butanol Partitioning into an aqueous phase from a butanol-water mixture.Yields LPS preparations similar to the phenol extraction method. nih.gov

Table 2: Purification Strategies for E. coli O111:B4 LPS

Purification MethodPrincipleEfficacyReference
Gel Filtration Chromatography Separation based on molecular size.Removes a significant amount of protein, but can leave 10-20% nucleic acids. sigmaaldrich.comnih.gov
Ion Exchange Chromatography Separation based on net charge.Highly effective, yielding LPS with <1% protein and <1% RNA contamination. sigmaaldrich.comabeomics.com

Enzymatic Digestion for Removal of Contaminating Nucleic Acids and Proteins

A crucial step in obtaining pure LPS is the removal of co-extracted cellular macromolecules, primarily nucleic acids (DNA and RNA) and proteins. While methods like hot phenol-water extraction are effective at separating LPS from many cellular components, residual contamination is common. nih.gov Enzymatic digestion offers a highly specific and effective means to eliminate these contaminants without compromising the integrity of the LPS molecule.

Protocols often incorporate treatment with nucleases—specifically DNase and RNase—to degrade contaminating DNA and RNA into smaller fragments that can be easily removed during subsequent purification steps like dialysis or ultracentrifugation. nih.govresearchgate.net Similarly, Proteinase K, a broad-spectrum serine protease, is employed to digest residual proteins that can interfere with downstream applications and assays. nih.govubc.ca The combination of disrupting the bacterial cell wall, often by sonication, followed by treatment with Proteinase K and nucleases, results in a significantly purer LPS preparation, free from the confounding effects of other biologically active molecules. nih.gov

Advanced Analytical Techniques for Structural and Purity Assessment

Following purification, a suite of advanced analytical techniques is essential to confirm the purity, structural integrity, and biological activity of the LPS from E. coli O111:B4.

Electrophoretic Profiling (e.g., SDS-PAGE with Silver Staining) for Heterogeneity and Purity Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for visualizing the heterogeneity of LPS preparations. nih.govtandfonline.com Due to the variable number of repeating O-antigen units, smooth-type LPS, such as that from E. coli O111:B4, separates into a characteristic ladder-like pattern on an SDS-PAGE gel. nih.govresearchgate.net Each band in the ladder represents a population of LPS molecules with a different number of O-antigen repeats. researchgate.netnih.gov

Silver staining is the preferred method for visualizing LPS in polyacrylamide gels due to its high sensitivity, capable of detecting nanogram quantities. nih.govnih.gov The appearance of a distinct, dark staircase pattern is a hallmark of high-quality, smooth-form LPS. nih.gov The lower molecular weight region of the gel will also show bands corresponding to the core-lipid A structure and semi-rough forms with shorter O-antigen chains. researchgate.netnih.gov The absence of bands when stained with protein-specific dyes like Coomassie blue further confirms the removal of protein contaminants. nih.govresearchgate.net

Interactive Table: SDS-PAGE Parameters for LPS Analysis
ParameterTypical ConditionPurpose
Gel Type Polyacrylamide GelProvides a porous matrix for size-based separation.
SDS Concentration 2% in lysing bufferDenatures proteins and imparts a uniform negative charge. ubc.ca
Sample Preparation Heating at 100°C for 10 minEnsures complete denaturation and solubilization. ubc.ca
Proteinase K Digestion 25 µg at 60°C for 1 hourRemoves protein contamination from the sample. ubc.ca
Staining Method Silver StainingHighly sensitive visualization of LPS bands. nih.govlpsbiosciences.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and for quantifying LPS preparations. Size-exclusion HPLC (SE-HPLC) can be used to separate LPS molecules based on their hydrodynamic volume, which is influenced by the length of the O-antigen chain. researchgate.net A typical HPLC profile of E. coli O111:B4 LPS may show a high-molecular-weight peak corresponding to the long-chain smooth LPS, along with smaller peaks representing lower-molecular-weight forms. researchgate.net The high degree of purity of an extracted LPS sample can be confirmed by comparing its HPLC fractionation profile to that of a commercial standard. nih.govresearchgate.net

Mass Spectrometry (e.g., MALDI-TOF) for Lipid A Analysis and Structural Elucidation

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable technique for the detailed structural analysis of the lipid A moiety, the bioactive center of LPS. nih.govnih.gov This method allows for the precise determination of the molecular weight of different lipid A species, providing insights into its acylation and phosphorylation patterns. nih.govnih.gov Negative-ion mode MALDI-TOF is particularly effective for analyzing the phosphorylated lipid A. nih.govfrontiersin.org By analyzing the mass spectra, researchers can confirm the expected structure of the lipid A from E. coli O111:B4 and identify any modifications, which can be crucial for understanding its immunological activity. frontiersin.orgnih.gov This technique is so sensitive that it can be used to detect lipid A directly on intact bacteria, bypassing extensive purification steps in certain applications. nih.gov

Glycosyl and Fatty Acid Composition Analysis (e.g., Gas Chromatography)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is used to determine the chemical composition of the polysaccharide and lipid portions of the LPS molecule. To analyze the fatty acid composition of lipid A, the LPS is first hydrolyzed to cleave the fatty acids from the glucosamine (B1671600) backbone. These fatty acids, particularly the characteristic 3-hydroxy fatty acids like 3-hydroxytetradecanoic acid, are then derivatized to make them volatile for GC analysis. rsc.orgresearchgate.net This analysis confirms the presence and relative abundance of the specific fatty acids that constitute the lipid A of E. coli O111:B4. rsc.org Similarly, GC-MS can be used to analyze the monosaccharide (glycosyl) components of the O-antigen and core oligosaccharide after acid hydrolysis and derivatization, confirming the sugar composition of the polysaccharide chains. nih.govnih.gov

Interactive Table: Common Fatty Acids in E. coli Lipid A
Fatty AcidAbbreviationType
3-Hydroxytetradecanoic acid 3-OH-C14:0Hydroxy fatty acid, a key marker for LPS. researchgate.net
Dodecanoic acid C12:0Saturated fatty acid
Tetradecanoic acid C14:0Saturated fatty acid
Hexadecanoic acid C16:0Saturated fatty acid

Functional Purity Assessment via Endotoxin (B1171834) Activity Assays (e.g., Limulus Amebocyte Lysate Assay)

Beyond structural and chemical purity, it is essential to assess the functional purity of the LPS preparation, which is its ability to elicit a biological response. The Limulus Amebocyte Lysate (LAL) assay is the most widely used and sensitive method for detecting and quantifying endotoxin activity. nih.govwikipedia.orgresearchgate.net This assay utilizes a clotting cascade from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which is triggered by the presence of LPS. wikipedia.orgresearchgate.net

There are several variations of the LAL test, including the gel-clot, turbidimetric, and chromogenic methods. wikipedia.orgthermofisher.com The chromogenic assay, for example, results in a color change that is directly proportional to the amount of endotoxin present, allowing for precise quantification. thermofisher.comyoutube.com The activity is typically expressed in Endotoxin Units (EU) per milligram of LPS. sigmaaldrich.com A high EU value confirms the potent biological activity of the purified LPS, indicating that the lipid A structure is intact and functionally active. nih.gov Other methods, like the Endotoxin Activity Assay (EAA), which measures neutrophil activation, also provide a rapid assessment of the biological activity of LPS in a sample. nih.govnih.gov

Molecular Mechanisms of Host Cell Recognition and Signal Transduction Initiated by Escherichia Coli O111:b4 Lipopolysaccharide

Toll-like Receptor 4 (TLR4) as the Predominant Pattern Recognition Receptor

The primary sensor for LPS in mammals is Toll-like receptor 4 (TLR4), a transmembrane protein that belongs to the pattern recognition receptor (PRR) family. wikipedia.orguniprot.org TLR4 is adept at recognizing conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs). wikipedia.org The hexa-acylated and diphosphorylated structure of LPS from E. coli O111:B4 makes it a particularly strong agonist for TLR4, triggering a powerful pro-inflammatory response. wikipedia.orgnih.gov

Formation of the TLR4-MD-2-CD14 Recognition Complex

The recognition of E. coli O111:B4 LPS is not a simple one-to-one interaction with TLR4. Instead, it requires the coordinated action of a multi-protein complex. esrf.frwikipedia.org The process begins with the binding of LPS to CD14, a protein that can be either anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) anchor or exist in a soluble form. wikipedia.orgfrontiersin.org CD14 then presents the LPS molecule to the TLR4-MD-2 complex. esrf.frfrontiersin.org MD-2 is a small, secreted protein that physically associates with the extracellular domain of TLR4 and is essential for LPS binding and subsequent receptor activation. esrf.frnih.gov The binding of LPS to the hydrophobic pocket of MD-2 induces a conformational change in the TLR4-MD-2 complex, leading to its dimerization. esrf.fr This dimerization event is the crucial step that initiates the intracellular signaling cascade. frontiersin.org

Interactive Data Table: Key Proteins in the TLR4 Recognition Complex

ProteinTypeFunction in LPS Recognition
TLR4 Transmembrane ReceptorPrimary receptor for LPS; initiates intracellular signaling upon binding. wikipedia.orguniprot.org
MD-2 Secreted Co-receptorDirectly binds to the lipid A portion of LPS and is essential for TLR4 activation. esrf.frnih.gov
CD14 GPI-anchored or Soluble ProteinBinds LPS and presents it to the TLR4-MD-2 complex, facilitating recognition. wikipedia.orgfrontiersin.org

Role of LPS-Binding Protein (LBP) in LPS Transfer and Presentation to Receptors

In the aqueous environment of the bloodstream, LPS molecules tend to form aggregates. nih.gov Lipopolysaccharide-binding protein (LBP), an acute-phase protein primarily synthesized in the liver, plays a critical role in disaggregating these LPS structures. nih.govontosight.ai LBP binds to the lipid A portion of LPS and facilitates its transfer to CD14. nih.govyoutube.com This action significantly enhances the sensitivity of the immune response to LPS, amplifying it by as much as 1,000-fold. nih.gov By acting as a shuttle service, LBP ensures that even minute amounts of circulating LPS are efficiently delivered to the receptor complex on the surface of immune cells. nih.govnih.gov

Intracellular Signaling Cascades Triggered by TLR4 Activation

Upon the dimerization of the TLR4-MD-2 complex induced by E. coli O111:B4 LPS, a series of intracellular signaling events are set in motion. wikipedia.orgnih.gov TLR4 is unique among the Toll-like receptors in its ability to activate two distinct downstream signaling pathways: the MyD88-dependent pathway and the MyD88-independent (or TRIF-dependent) pathway. wikipedia.orgnih.gov These pathways ultimately lead to the production of a wide array of inflammatory mediators.

MyD88-Dependent Pathway: Activation of NF-κB and Subsequent Gene Expression

The MyD88-dependent pathway is considered the canonical signaling route for TLR4 and is crucial for the rapid induction of pro-inflammatory cytokines. wikipedia.orgnih.gov Following TLR4 activation at the plasma membrane, the intracellular Toll/interleukin-1 receptor (TIR) domain of TLR4 recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). wikipedia.orgresearchgate.net MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor 6 (TRAF6). youtube.comwikipedia.org This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). nih.gov The phosphorylation and subsequent degradation of IκB allows the transcription factor NF-κB to translocate to the nucleus. youtube.com Once in the nucleus, NF-κB initiates the transcription of a host of pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and pro-interleukin-1β. researchgate.net

Table: Key Molecules in the MyD88-Dependent Pathway

MoleculeFunction
MyD88 Key adaptor protein that binds to the activated TLR4. wikipedia.orgresearchgate.net
IRAKs Kinases that are recruited and activated by MyD88. youtube.comwikipedia.org
TRAF6 E3 ubiquitin ligase that activates downstream kinases. youtube.comwikipedia.org
IKK complex Kinase complex that phosphorylates IκB. nih.gov
NF-κB Transcription factor that moves to the nucleus to induce pro-inflammatory gene expression. youtube.comnih.gov

MyD88-Independent (TRIF-Dependent) Pathway: Induction of Type I Interferons and IRF3 Activation

In addition to the MyD88-dependent pathway, TLR4 activation by E. coli O111:B4 LPS also triggers a MyD88-independent pathway, which is mediated by the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). wikipedia.orgnih.gov This pathway is initiated following the internalization of the TLR4 complex into endosomes. wikipedia.orgnih.gov Once inside the endosome, TLR4 recruits TRIF. researchgate.net TRIF then activates the kinase TBK1, which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). nih.govresearchgate.net Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β). youtube.comwikipedia.org Type I interferons play a crucial role in antiviral responses and also modulate the inflammatory response to bacterial infections. youtube.com

Differential Signaling Elicited by Structural Variations within E. coli O111:B4 LPS

The precise structure of the LPS molecule can significantly influence the nature and intensity of the downstream signaling pathways. wikipedia.org E. coli O111:B4 produces a smooth (S-form) LPS, which contains a long O-antigen polysaccharide chain, a core oligosaccharide, and the lipid A moiety. medchemexpress.comcaymanchem.com This complex structure, particularly the hexa-acylated and diphosphorylated lipid A, is a potent activator of both the MyD88-dependent and TRIF-dependent pathways. wikipedia.orgnih.gov

In contrast, other bacterial species or even different strains of E. coli can produce LPS with variations in the number and length of acyl chains in the lipid A, or they may have a truncated core oligosaccharide (rough or R-form LPS). frontiersin.orgadipogen.com These structural differences can lead to altered recognition by the TLR4-MD-2 complex, resulting in a weaker or differential activation of the downstream signaling cascades. wikipedia.orgfrontiersin.org For instance, under-acylated forms of LPS are generally less potent activators of human TLR4. wikipedia.org The specific core structure of E. coli O111:B4 LPS, designated as the R3 core type, also contributes to its specific interactions with host receptors and binding proteins. nih.gov This highlights the intricate interplay between the molecular architecture of LPS and the host's ability to mount an appropriate immune response.

Impact of O-Antigen Length and Lipid A Acylation on Receptor Affinity and Downstream Signaling

The structural characteristics of the lipopolysaccharide (LPS) from Escherichia coli O111:B4, specifically the length of its O-antigen and the acylation pattern of its Lipid A moiety, are critical determinants of its interaction with host immune receptors and the subsequent signaling cascades. The O-antigen is the outermost region of the LPS molecule, a polysaccharide chain composed of repeating oligosaccharide units. adipogen.com In E. coli O111:B4, this chain can vary, containing between four and forty repeats of a five-sugar moiety. nih.gov This variation in length gives rise to different forms of LPS, broadly categorized as smooth (S-form), possessing a full-length O-antigen, and rough (R-form), which lacks the O-antigen. adipogen.com

Research indicates that these structural forms exhibit marked differences in their biological activity. The activation of Toll-like receptor 4 (TLR4), the principal receptor for LPS, is modulated by the O-antigen's presence. adipogen.commedchemexpress.com For optimal activation by S-form LPS, TLR4 requires co-receptors such as CD14 and myeloid differentiation protein 2 (MD-2). adipogen.com The LPS-binding protein (LBP) facilitates the transfer of LPS to these receptors. adipogen.com In contrast, R-form LPS and isolated Lipid A can induce responses like Tumor Necrosis Factor-alpha (TNF-α) production even in the absence of CD14, suggesting a more direct interaction with the TLR4/MD-2 complex. adipogen.com Studies comparing S-form and R-form LPS have shown that rough types from an E. coli O111 wildtype strain were more potent activators of human macrophages than the smooth types. nih.gov Similarly, less R-form LPS from E. coli K-12 was needed to achieve maximal nitric oxide production in macrophages compared to the S-form LPS from E. coli O111:B4. nih.gov

The Lipid A component is the primary anchor of LPS in the bacterial membrane and harbors its endotoxic activity. adipogen.com The acylation pattern of Lipid A—specifically the number and length of its fatty acid chains—is a key factor governing the intensity of the host immune response. nih.govnih.gov The Lipid A of E. coli O111:B4 is typically a hexa-acylated (containing six acyl chains) glucosamine (B1671600) disaccharide, a structure known for its potent agonistic activity at the TLR4 receptor. nih.govnih.gov Variations in this acylation pattern directly correlate with downstream signaling outcomes. A reduction in the number of acyl chains significantly diminishes the inflammatory potential of the LPS molecule. For instance, studies on engineered E. coli strains have demonstrated a direct relationship between the number of acyl chains and cytokine induction. As shown in the table below, hexa-acylated LPS from an E. coli strain induced substantially higher levels of Interleukin-8 (IL-8) in THP-1 cells compared to strains producing LPS with fewer acyl chains. nih.gov This highlights that the degree of Lipid A acylation is a crucial factor in determining receptor affinity and the magnitude of the subsequent inflammatory signaling. nih.gov

Table 1: Impact of E. coli LPS Acylation on IL-8 Production in THP-1 Cells
LPS Source (E. coli Strain)Lipid A StructureIL-8 Concentration (pg/mL) at 10 ng/mL LPS
W3110/pWSK29Hexa-acylated (6 acyl chains)35,448
MLK1067/pWSK29Penta-acylated (5 acyl chains)1,075
MKV15b/pWSK29-pagLPenta-acylated (5 acyl chains)1,042

Data sourced from a study on the influence of Lipid A acylation patterns on innate immune stimulation. nih.gov

Influence of LPS Heterogeneity on Cellular Responsiveness

Lipopolysaccharide preparations from a single bacterial culture, including E. coli O111:B4, are not homogenous populations of identical molecules. Instead, they represent a microheterogeneous mixture of LPS variants. nih.gov This structural variability, present in both the O-antigen and Lipid A moieties, is a significant source of variation in cellular responsiveness. nih.gov

The heterogeneity in O-antigen length results in a mix of smooth (S-LPS), semi-rough, and rough (R-LPS) molecules within a population. nih.gov As established, these different forms can trigger distinct cellular activation pathways and potencies. Experiments involving the separation of these variants from an E. coli O111 wildtype strain revealed that the rough forms were the dominant activators of human macrophages when compared to the smooth forms. nih.gov This suggests that the accessibility of the Lipid A and core oligosaccharide regions, which are more exposed in R-LPS, plays a critical role in the magnitude of the cellular response. adipogen.comnih.gov

Interaction with Other Host Factors and Modulators of Innate Immunity (e.g., α-1-Acid Glycoprotein)

The host's innate immune response to E. coli O111:B4 LPS is not solely dictated by direct interactions with signaling receptors like TLR4. It is also significantly modulated by various soluble host factors that can bind to LPS and influence its activity. A prominent example of such a modulator is α-1-acid glycoprotein (B1211001) (AGP), an acute-phase plasma protein. nih.gov

Studies have confirmed a direct binding interaction between human AGP and LPS from E. coli O111:B4. nih.gov This interaction has been characterized using multiple biophysical methods, including fluorometric assays and dynamic light scattering. nih.gov The binding of AGP to LPS has important physiological consequences, particularly in mitigating LPS-induced toxicity. Research has shown that AGP can protect mammalian cells from the cytotoxic effects of E. coli O111:B4 LPS. In one study using HEK293 cells, a high concentration of this LPS induced significant cell death, an effect that was ameliorated by AGP in a concentration-dependent manner. nih.gov

Table 2: Protective Effect of α-1-Acid Glycoprotein (AGP) on LPS-Induced Cytotoxicity
Cell LineTreatmentObservation
HEK293100 µg/mL E. coli O111:B4 LPS>80% cell death
HEK293E. coli O111:B4 LPS + AGPConcentration-dependent amelioration of cytotoxic effect

Data based on a cell viability assay investigating the protective effect of AGP against LPS cytotoxicity. nih.gov

The binding affinity of AGP can vary for LPS from different bacterial sources, but E. coli O111:B4 LPS displayed a binding affinity comparable to that of E. coli O127:B8 LPS. nih.gov The mechanism of modulation involves AGP's ability to sequester LPS, thereby potentially reducing its availability to bind to the TLR4 receptor complex and initiate the inflammatory cascade. This function positions AGP as an important endogenous modulator of the innate immune response during Gram-negative bacterial infections.

Biological Activities and Immunomodulatory Effects in Experimental Models

In Vitro Studies on Immune Cell Activation and Phenotypic Modulation

LPS from E. coli O111:B4 is a powerful activator of various immune cells in vitro, triggering a cascade of inflammatory responses. It primarily interacts with Toll-like receptor 4 (TLR4) on the surface of immune cells, initiating downstream signaling pathways that lead to cellular activation and the production of inflammatory mediators. medchemexpress.cominvivogen.comwikipedia.org

Macrophage Polarization (M1 Phenotype) and Inflammatory Responses

LPS from E. coli O111:B4 is a classic inducer of M1 macrophage polarization. medchemexpress.comnih.gov Macrophages, key effector cells of the innate immune system, can be polarized into different functional phenotypes, with M1, or classically activated macrophages, being crucial for host defense against bacterial infections and for promoting inflammatory responses. nih.govsigmaaldrich.com Upon stimulation with LPS O111:B4, macrophages upregulate the expression of M1 markers such as CD80 and CD86. nih.gov This polarization is a critical step in mounting an effective innate immune response.

Induction of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) and Nitric Oxide Production

A hallmark of immune cell activation by LPS from E. coli O111:B4 is the robust production of pro-inflammatory cytokines. Activated macrophages and other immune cells release a spectrum of these signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). medchemexpress.comsigmaaldrich.comsigmaaldrich.comnih.gov The secretion of these cytokines amplifies the inflammatory cascade, recruiting other immune cells to the site of infection or injury. nih.gov

Furthermore, LPS O111:B4 stimulation leads to the production of nitric oxide (NO), a reactive nitrogen species with diverse physiological and pathological roles. nih.govnih.gov This is achieved through the upregulation of inducible nitric oxide synthase (iNOS). nih.gov While NO is an important component of the host's antimicrobial defense, its overproduction can contribute to tissue damage in inflammatory conditions. rsc.org Studies have shown that less E. coli K12 LPS was needed to reach maximum NO production compared to LPS from E. coli O111:B4. nih.gov

Activation of Inflammasomes (e.g., NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3))

LPS from E. coli O111:B4 plays a crucial role in the activation of the NLRP3 inflammasome, a multi-protein complex that regulates the maturation and secretion of IL-1β and IL-18. monash.eduresearchgate.netinvivogen.com The activation process typically involves two signals. The first signal, or priming, is often provided by LPS, which upregulates the expression of NLRP3 and pro-IL-1β through TLR4 signaling. invivogen.comsigmaaldrich.com A second signal, such as ATP or nigericin, then triggers the assembly of the inflammasome complex. monash.edu Intracellular LPS can also be detected by caspase-4 and caspase-5 in humans (caspase-11 in mice), leading to a non-canonical inflammasome activation pathway that also results in IL-1β production and pyroptosis, a form of inflammatory cell death. monash.eduresearchgate.netnih.gov

Effects on B-cell Activation and Inducible Nitric Oxide Synthase (iNOS) in Hepatocytes

LPS from E. coli O111:B4 is a potent mitogen for B-lymphocytes, inducing their activation and differentiation. sigmaaldrich.comsigmaaldrich.com Activated B-cells upregulate the expression of various co-stimulatory molecules, such as CD40 and CD86, and major histocompatibility complex (MHC) class II molecules, enhancing their ability to present antigens to T-cells. nih.gov LPS stimulation also leads to the production of interleukin-10 (IL-10) by B-cells, a cytokine with complex immunomodulatory functions. nih.gov

In the liver, LPS O111:B4 can induce the expression of inducible nitric oxide synthase (iNOS) in hepatocytes. mdpi.com This can contribute to liver inflammation and injury, particularly when the liver is sensitized by other factors, such as a high-fat diet. mdpi.com The combination of LPS with D-galactosamine is often used to induce acute liver injury models in animals, where D-galactosamine increases the sensitivity of hepatocytes to the inflammatory effects of LPS. medchemexpress.com

Modulation of Host Defense Peptide Activity and Antibacterial Mechanisms

LPS, as a major component of the outer membrane of Gram-negative bacteria, plays a significant role in the interaction with host defense peptides (HDPs), which are crucial components of the innate immune system. acs.org The structure of LPS, including the presence and length of the O-antigen, can influence the bactericidal activity of HDPs. nih.gov For instance, the O-antigen of E. coli O111:B4 can affect the binding and neutralizing capacity of certain HDPs. nih.gov While some HDPs primarily interact with the lipid A portion of LPS, others show binding to the O-antigen. nih.gov Interestingly, studies have shown that the presence of the O-antigen on E. coli O111:B4 does not have a major impact on the antibacterial activity of some HDPs. nih.gov

In Vivo Studies in Non-Human Animal Models

In vivo studies using non-human animal models have been instrumental in understanding the systemic effects of LPS from E. coli O111:B4. Administration of this LPS to animals elicits a strong inflammatory response that mimics many aspects of sepsis, a life-threatening condition caused by a dysregulated host response to infection. nih.govmdpi.com These models are widely used to investigate the pathophysiology of inflammation and to test potential therapeutic interventions. acs.orgmdpi.com

In animal models, systemic administration of LPS O111:B4 leads to a rapid increase in the plasma levels of pro-inflammatory cytokines such as TNF-α and IL-1β. mdpi.com This is accompanied by the infiltration of inflammatory cells into various organs, including the liver and lungs, which can lead to tissue injury. nih.gov The severity of the inflammatory response and the resulting organ damage can be influenced by various factors, including the genetic background of the animal and pre-existing conditions such as fatty liver disease. mdpi.comnih.gov For example, mice fed a high-fat diet exhibit a heightened inflammatory response and increased vascular dysfunction following LPS administration. mdpi.com

Modeling Systemic Inflammatory Responses and Sepsis in Rodents

E. coli O111:B4 LPS is a cornerstone in the development of rodent models of systemic inflammatory response syndrome (SIRS) and sepsis. mdpi.com Administration of this LPS to mice and rats induces a robust and reproducible inflammatory cascade that shares many features with human sepsis. mdpi.com These models are characterized by the rapid release of pro-inflammatory cytokines, altered cardiovascular function, and in some cases, lethality, providing a valuable platform to investigate the pathophysiology of sepsis and to evaluate potential therapeutic interventions. mdpi.compnas.org

The dose of LPS required to induce a septic response can vary between rodent species and strains. For instance, BALB/c mice may exhibit a septic response at a dose of 7 mg/kg, whereas Wistar rats can tolerate up to 25 mg/kg before showing severe adverse reactions. researchgate.net This highlights the importance of careful dose-response studies and consideration of the specific animal model when designing experiments. In neonatal rats, a relatively low dose of 50 µg/kg is sufficient to produce long-term changes in physiology and behavior. nih.gov

The inflammatory response triggered by E. coli O111:B4 LPS is characterized by a significant increase in the production of key inflammatory mediators. In mice, intravenous injection of this LPS leads to a rapid and marked elevation in plasma concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). pnas.org Similarly, in rats, intraperitoneal injection of LPS results in a dose-dependent increase in serum TNF-α levels. nih.gov

Animal ModelLPS SerotypeKey FindingsReference
Mice (C57BL/6)E. coli O111:B4Intravenous injection induced rapid and significant increases in plasma TNF-α and IL-6. pnas.org
Rats (Wistar)E. coli O111:B4Intraperitoneal injection caused a dose-dependent increase in serum TNF-α. nih.gov
Mice (BALB/c)E. coli O111:B4A septic response was observed at a dose of 7 mg/kg. researchgate.net
Rats (Neonatal Sprague-Dawley)E. coli O111:B4A dose of 50 µg/kg produced long-term physiological and behavioral changes. nih.gov

Induction of Organ-Specific Inflammation

Beyond systemic inflammation, E. coli O111:B4 LPS is instrumental in creating models of organ-specific injury, providing insights into the localized effects of endotoxemia.

Acute Liver Injury: Co-administration of E. coli O111:B4 LPS with D-galactosamine (D-GalN) is a widely used method to induce acute liver injury in mice. medchemexpress.com LPS triggers an inflammatory response, while D-GalN sensitizes hepatocytes to the damaging effects of inflammatory mediators, leading to significant liver damage. medchemexpress.com This model is characterized by increased serum or liver tissue levels of TNF-α, IL-6, and IL-1β. medchemexpress.com In a model of pediatric fatty liver disease, young mice fed a high-fat diet exhibited an exaggerated hepatic inflammatory response to a sublethal dose of E. coli O111:B4 LPS, with significantly elevated expression of vascular cell adhesion molecule-1 (VCAM-1) and inducible nitric oxide synthase (iNOS) mRNA in the liver. mdpi.com

Acute Kidney Injury: E. coli O111:B4 LPS is also used to induce acute kidney injury in mice. sigmaaldrich.com This model allows for the investigation of the molecular mechanisms underlying sepsis-associated kidney damage.

Pancreatitis: Studies have shown that E. coli O111:B4 LPS can directly induce pancreatic injury. In rats, intraperitoneal injections of this LPS resulted in structural damage to pancreatic acinar cells, including the formation of cytoplasmic vacuoles and severe nuclear alterations. nih.gov In vitro, exposure of pancreatic acinar (AR4-2J) cells to LPS induced apoptosis and the expression of TNF-α, IL-1β, and IL-8 mRNA. nih.gov

Serotype-Specific Host Responses and Pathophysiological Manifestations

The host response to LPS can vary depending on the specific serotype of the parent bacterium. E. coli O111:B4 LPS has been shown to elicit distinct pathophysiological responses compared to other E. coli serotypes.

Thermoregulatory Changes: In rats, E. coli O111:B4 LPS induces a more potent and monophasic hypothermic response compared to the O55:B5 serotype, which causes an initial hypothermia followed by fever. nih.gov This difference in thermoregulatory response may be linked to the sustained elevation of TNF-α levels observed with the O111:B4 serotype. nih.gov The hypothermic response to both serotypes appears to be mediated by the cyclooxygenase-1 (COX-1) enzyme. nih.gov

Cytokine Profiles: The profile of cytokines produced in response to LPS can also be serotype-specific. In a murine model of preterm labor, intrauterine injection of E. coli O111:B4 LPS resulted in a significantly higher induction of uterine IL-6 mRNA compared to other serotypes like O55:B5, O127:B8, and O128:B12. nih.gov This suggests that different serotypes can selectively activate specific inflammatory pathways. nih.gov

SerotypeExperimental ModelKey Differentiating ResponseReference
E. coli O111:B4RatsPotent, monophasic hypothermia and sustained TNF-α elevation. nih.gov
E. coli O55:B5RatsInitial hypothermia followed by fever; transient TNF-α elevation. nih.gov
E. coli O111:B4Murine Preterm Labor ModelStrongest induction of uterine IL-6 mRNA compared to other tested serotypes. nih.gov

Investigation of LPS-Induced Signaling and Cellular Responses in Various Tissues

The effects of E. coli O111:B4 LPS extend to various tissues, including the central nervous system and bone, allowing for the study of localized inflammatory and signaling events.

Central Nervous System (CNS): In neonatal rats, peripheral administration of E. coli O111:B4 LPS elicits a broad and robust inflammatory response within the hippocampus. nih.gov This response is distinct from that induced by a live E. coli infection, highlighting the specific effects of the LPS molecule on the developing brain. nih.gov Systemic inflammation induced by neonatal LPS injection can have long-term consequences, leading to increased microglial density and oxidative stress in the cerebellum of adult rats. nih.gov

Bone Tissue: In vitro studies have demonstrated that E. coli O111:B4 LPS can inhibit bone collagen synthesis. glpbio.com This inhibitory effect can be reversed by polymyxin (B74138) B, indicating a direct role of LPS in modulating bone metabolism. glpbio.com

Modulation of Host-Pathogen Interactions and Immune Protection Mechanisms

E. coli O111:B4 LPS plays a crucial role in mediating the interaction between the host and Gram-negative bacteria, and it is also a target for immune protection strategies.

LPS is a primary target of the innate immune system, and its recognition is essential for initiating an inflammatory response to clear invading bacteria. nih.govnih.gov However, bacteria can also use LPS to their advantage. For example, E. coli can shed LPS as a decoy to impair the chemotaxis of neutrophils, a critical component of the antimicrobial host defense. nih.gov

The structure of LPS, particularly the lipid A moiety, is a key determinant of its interaction with host immune receptors like TLR4. wikipedia.org The hexa-acylated and diphosphorylated lipid A of E. coli O111:B4 LPS is a potent agonist of TLR4. wikipedia.org Understanding these structural-functional relationships is crucial for developing therapies that can neutralize the toxic effects of LPS. For instance, studies have shown that certain host defense peptides can bind to E. coli O111:B4 LPS and neutralize its ability to activate macrophages. nih.gov Furthermore, human α-1-acid glycoprotein (B1211001) (AGP) has been shown to bind to this LPS and protect cells from its cytotoxic effects. nih.gov

Comparative Research on Escherichia Coli O111:b4 Lipopolysaccharide

Structural and Functional Comparisons with Other E. coli Serotypes

The structure of LPS from E. coli O111:B4 exhibits key differences when compared to other E. coli serotypes, which in turn influences its biological activity. These variations are primarily found in the O-antigen and the core oligosaccharide regions. nih.govoup.com

The O-antigen is a repeating polysaccharide chain that represents the outermost part of the LPS molecule and is a major determinant of serotype specificity. mdpi.comcambridge.org In E. coli O111:B4, the O-antigen consists of a repeating unit of five sugar moieties. nih.gov The presence and specific structure of the O-antigen are critical for the immunogenicity of the LPS molecule. cambridge.orgnih.gov

In contrast, other E. coli serotypes, such as K-12, lack an O-antigen, resulting in a "rough" LPS phenotype. nih.gov The core oligosaccharide of E. coli O111:B4 also shows subtle differences compared to serotypes like K-12. For instance, the outer core of O111:B4 contains glucosamine (B1671600) instead of a heptose found in the K-12 strain, along with a slightly different linkage. nih.gov

These structural distinctions in the O-antigen and core oligosaccharide directly affect the host's immune response. The presence of the O-antigen in E. coli O111:B4 can modulate the host's recognition of the bacteria. medchemexpress.com Studies have shown that different E. coli LPS serotypes (O111:B4, O55:B5, O127:B8, and O128:B12) induce differential activation of inflammatory pathways in both maternal and neonatal tissues in animal models. nih.gov For example, E. coli O111:B4 LPS has been shown to be a potent inducer of hypothermia compared to the O55:B5 serotype, which is considered more pyrogenic. physiology.org This suggests that the structural variability of LPS among serotypes leads to distinct physiological responses. nih.gov

Table 1: Structural and Immunogenic Comparison of E. coli LPS Serotypes

Feature E. coli O111:B4 E. coli K-12 E. coli O55:B5
O-Antigen Present (Smooth) medchemexpress.comnih.gov Absent (Rough) nih.gov Present (Smooth) nih.gov
Core Oligosaccharide Contains glucosamine in the outer core. nih.gov Contains heptose in the outer core. nih.gov Structure contributes to high inflammatory potential. researchgate.netresearchgate.net
Lipid A Hexa-acylated, diphosphorylated (highly potent TLR4 agonist). wikipedia.org Identical to O111:B4. nih.gov Potent TLR4 agonist. researchgate.net
Primary Host Response Potent hypothermic response, strong inflammatory activation. physiology.orgresearchgate.net Stimulates NO production at lower concentrations than O111:B4. nih.gov Highly pyrogenic, potent inducer of inflammation. physiology.orgresearchgate.net

The primary receptor for LPS in mammals is Toll-like receptor 4 (TLR4), which forms a complex with MD-2 to recognize the lipid A portion of LPS. wikipedia.org While the lipid A structure is highly conserved among E. coli serotypes, including O111:B4 and K-12, the polysaccharide component can influence the efficiency of TLR4 activation and subsequent signaling. nih.govwikipedia.org

The presence of the O-antigen in "smooth" LPS from strains like O111:B4 can modulate the interaction with TLR4. nih.gov For instance, research on macrophage activation showed that less "rough" LPS from E. coli K-12 was needed to achieve maximum nitric oxide (NO) production compared to "smooth" LPS from O111:B4. nih.gov This suggests that the O-antigen might sterically hinder the interaction of lipid A with the TLR4/MD-2 complex to some extent.

Different E. coli LPS serotypes have been shown to differentially activate downstream signaling pathways. A study comparing four E. coli serotypes (O111:B4, O55:B5, O127:B8, and O128:B12) found a correlation between the onset of preterm labor and the activation of the AP-1 transcription factor, but not NF-κB, in the myometrium. nih.gov This indicates that serotype-specific LPS structures can selectively engage different intracellular signaling cascades, leading to varied physiological outcomes.

Comparative Analysis with Lipopolysaccharide from Other Gram-Negative Bacteria (e.g., Salmonella, Pseudomonas aeruginosa)

When compared to LPS from other Gram-negative bacteria like Salmonella and Pseudomonas aeruginosa, the LPS of E. coli O111:B4 exhibits both similarities and significant differences that influence its biological potency.

The lipid A structure is a key determinant of endotoxic activity. The hexa-acylated and diphosphorylated lipid A of E. coli O111:B4 is considered a canonical and highly potent agonist for TLR4. wikipedia.org In contrast, some Pseudomonas aeruginosa strains produce under-acylated lipid A, which results in weaker TLR4 activation and a less potent inflammatory response. wikipedia.org In fact, P. aeruginosa LPS is considered far less efficient than E. coli LPS in terms of cell activation. plos.org Studies on THP-1 human monocytes have shown that E. coli LPS has a more powerful effect on pro-inflammatory cytokine secretion (IL-1β, IL-6, TNFα) compared to P. aeruginosa LPS. mdpi.com

**Table 2: Comparative Analysis of LPS from E. coli O111:B4, Salmonella, and *Pseudomonas aeruginosa***

Feature E. coli O111:B4 Salmonella species Pseudomonas aeruginosa
Lipid A Structure Hexa-acylated, diphosphorylated (canonical agonist). wikipedia.org Often hexa-acylated, highly immunogenic. nih.gov Often under-acylated (e.g., penta-acylated), weaker TLR4 agonist. wikipedia.orgnih.gov
Core Oligosaccharide R3-type core. medchemexpress.com Varies, but shares some conserved regions with E. coli. nih.gov Structure differs from E. coli, impacting receptor interaction. nih.govnih.gov
O-Antigen Present, identical to S. enterica O35. nih.gov Highly variable, used for serotyping. nih.gov Highly variable, contributes to antigenic diversity and immune evasion. researchgate.net
TLR4 Activation Strong agonist. researchgate.netwikipedia.org Strong agonist. doaj.org Weaker agonist compared to E. coli. plos.orgmdpi.com
Host Inflammatory Response Potent induction of pro-inflammatory cytokines. mdpi.com Potent induction of pro-inflammatory cytokines. doaj.org Less potent induction of pro-inflammatory cytokines compared to E. coli. mdpi.com

Implications of Structural and Functional Differences for Differential Host Responses and Research Model Selection

The structural and functional disparities among LPS from different bacterial sources have significant implications for understanding host-pathogen interactions and for the selection of appropriate research models. The choice of LPS serotype can dramatically influence the outcome of in vitro and in vivo studies.

For example, the use of E. coli O111:B4 LPS is common for inducing a strong inflammatory response in models of sepsis and inflammation. frontiersin.orgmdpi.com However, if the research goal is to study mechanisms of immune evasion or chronic infection, LPS from P. aeruginosa, with its less immunostimulatory lipid A, might be a more relevant choice. nih.gov The differential ability of E. coli and Salmonella LPS to induce specific cytokines can also be exploited to study distinct aspects of the inflammatory cascade. doaj.org

The observation that different E. coli serotypes elicit specific inflammatory signatures highlights the need for careful consideration when selecting an LPS for a particular experimental model. nih.gov Using a single, archetypal LPS like that from E. coli O111:B4 may not accurately reflect the diversity of host responses to different Gram-negative infections. nih.gov Therefore, comparative studies using LPS from various serotypes and species are crucial for a comprehensive understanding of innate immunity and for the development of targeted therapies against bacterial infections. The heterogeneity of LPS structures underscores the complexity of the host's surveillance system and the sophisticated strategies bacteria have evolved to modulate it. researchgate.net

Research Applications and Methodological Utilities of Escherichia Coli O111:b4 Lipopolysaccharide

Widespread Use as a Standard Immunostimulant and TLR4 Agonist in Experimental Systems

E. coli O111:B4 LPS is widely recognized and utilized as a canonical immunostimulant due to its powerful and specific activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor in the innate immune system. invivogen.commedchemexpress.comcaymanchem.cominvivochem.com This particular serotype is classified as a smooth-form (S-form) LPS, possessing a complete structure that includes the O-antigen polysaccharide chain, a core oligosaccharide (specifically the R3-type core), and the lipid A moiety, which is the primary endotoxic and immunostimulatory component. medchemexpress.com

The potent agonist activity of O111:B4 LPS stems from its hexa-acylated and diphosphorylated lipid A structure, which is optimally recognized by the TLR4/myeloid differentiation factor 2 (MD-2) receptor complex on the surface of immune cells. medchemexpress.com This binding event initiates a cascade of intracellular signaling. At the cell surface, it triggers the MyD88-dependent pathway, culminating in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. invivogen.com The TLR4 complex can also be internalized, leading to the activation of the TRIF-dependent pathway and the production of type I interferons. invivogen.com This robust and well-documented mechanism of action makes O111:B4 LPS a reliable and reproducible tool for inducing potent innate immune responses in various experimental models, both in vitro and in vivo. caymanchem.comsigmaaldrich.com Its consistent activity has made it the most cited LPS strain in scientific literature for studying TLR4 signaling and inflammatory responses. medchemexpress.com

Application in Cell Culture for Reproducible Induction of Inflammatory Models

In the realm of cell culture, LPS from E. coli O111:B4 is extensively used to create consistent and reproducible models of inflammation. Researchers apply this endotoxin (B1171834) to a diverse array of cell types to study the cellular and molecular mechanisms of the inflammatory process. It is frequently used to stimulate macrophages, such as the RAW 264.7 cell line, as well as leukocytes, glial cells, and various epithelial cells to elicit inflammatory signaling. medchemexpress.comcaymanchem.comsigmaaldrich.com

The activation of cells with O111:B4 LPS provides a controlled system to investigate specific inflammatory pathways, such as the activation of NF-κB, and to measure the production of a spectrum of inflammatory mediators. medchemexpress.comsigmaaldrich.com These mediators include pro-inflammatory cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as other signaling molecules like nitric oxide, induced by nitric oxide synthase (iNOS). sigmaaldrich.comadipogen.com The ability to reliably induce these responses makes this LPS serotype an invaluable reagent for screening anti-inflammatory compounds, investigating the genetics of immune response, and modeling the cellular events of bacterial infection. medchemexpress.com

The following table summarizes examples of cell types stimulated with E. coli O111:B4 LPS and the typical inflammatory responses observed in research settings.

Cell TypeExperimental ModelKey Inflammatory Response
Macrophages (e.g., RAW 264.7, primary)Innate immunity, sepsisProduction of TNF-α, IL-6, nitric oxide (NO); NF-κB activation; M1 polarization. medchemexpress.comsigmaaldrich.comadipogen.com
LeukocytesGeneral inflammationElicitation of inflammatory signaling pathways via TLR4 activation. caymanchem.com
Human Epithelial Cells (e.g., Calu-3)Organ-specific inflammationProduction of IL-6 and IL-8.
HEK293 CellsCytotoxicity, cell signalingInduction of cell death at high concentrations.
PodocytesKidney disease modelsInduction of migrasome release, indicating cellular injury. invivochem.com

Role as a Reference Standard in LPS Extraction, Purification, and Quantification Assays

The well-defined nature of E. coli O111:B4 LPS has led to its common use as a reference standard in the development, validation, and calibration of various biochemical and immunological assays. It serves as a benchmark for comparing the purity and potency of LPS preparations from other bacterial sources.

Several extraction methods are used to purify LPS from Gram-negative bacteria, with phenol (B47542) extraction and trichloroacetic acid (TCA) extraction being common techniques. invivochem.com Preparations of O111:B4 LPS derived from these methods are used as standards to optimize and evaluate the efficacy of new extraction protocols. sigmaaldrich.com Furthermore, purified O111:B4 LPS is essential for quality control in quantification assays. For instance, in the Limulus Amebocyte Lysate (LAL) assay, which is the standard test for detecting endotoxin contamination in pharmaceuticals and medical devices, O111:B4 LPS is often used to establish standard curves and determine endotoxin activity, typically measured in Endotoxin Units (EU). sigmaaldrich.com Highly purified versions, which are free of other TLR-activating contaminants like proteins and nucleic acids, provide a specific and reliable standard for TLR4 activity. adipogen.com

Purification/Assay MethodRole of E. coli O111:B4 LPS
Phenol ExtractionServes as a standard product for comparison with other extraction techniques. invivochem.com
Trichloroacetic Acid (TCA) ExtractionUsed as a reference material purified by this specific method.
Gel-filtration ChromatographyA standard for assessing the purity and removal of contaminants like proteins and RNA. adipogen.com
Limulus Amebocyte Lysate (LAL) AssayEmployed as the reference standard to measure endotoxin activity (EU/mg). sigmaaldrich.com
TLR4-specific Cellular AssaysUsed as a positive control and standard for quantifying TLR4-specific activation. adipogen.com

Development of Labeled LPS Probes (e.g., FITC, TNP) for Binding and Interaction Studies

To visualize and quantify the interactions of LPS with its binding partners, labeled probes using E. coli O111:B4 LPS have been developed. The most common of these are fluorescently labeled conjugates, particularly with fluorescein (B123965) isothiocyanate (FITC). bioglyco.com FITC-labeled O111:B4 LPS allows for the direct observation and measurement of LPS binding to proteins, receptors, and cells using techniques like fluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISA). researchgate.netnih.gov

These probes have been instrumental in studying the binding kinetics and specificity of LPS to various molecules and cellular components. For example, FITC-LPS has been used to investigate its interaction with serum proteins like LPS-Binding Protein (LBP) and α-1-acid glycoprotein (B1211001) (AGP), and to analyze its uptake by different cell types. nih.govnih.govnih.gov This allows researchers to dissect the initial steps of immune recognition and cellular activation. Such studies are crucial for understanding how the host immune system detects LPS and for developing therapeutics that can neutralize LPS or block its interaction with receptors. researchgate.netnih.gov FITC-labeled O111:B4 LPS is also utilized in analytical techniques like capillary electrophoresis to develop methods for the sensitive detection of endotoxins. researchgate.net

Future Directions in Research on Escherichia Coli O111:b4 Lipopolysaccharide

Elucidating Fine Structural-Functional Relationships and Conformational Changes Governing Bioactivity

A key area of future research lies in unraveling the precise relationships between the fine structural details of E. coli O111:B4 LPS and its biological activity. While the general structure is known, subtle variations can significantly impact its immunostimulatory properties.

The lipid A component is the primary determinant of the endotoxic activity of LPS, and its hexa-acylated and diphosphorylated form in E. coli O111:B4 is a potent agonist of Toll-like receptor 4 (TLR4). wikipedia.org Future investigations will likely focus on how minor modifications to the acyl chains, such as their length, number, and position, influence the binding affinity to the TLR4/MD-2 complex and the subsequent downstream signaling cascade. wikipedia.org Understanding these nuances could pave the way for the design of synthetic lipid A analogs with tailored immunomodulatory properties.

Moreover, the conformational changes that LPS undergoes upon interaction with host molecules are critical for its bioactivity. Techniques such as dynamic light scattering and fluorescence spectroscopy can provide insights into these changes. nih.gov Future studies employing advanced biophysical methods will be instrumental in visualizing these dynamic interactions in real-time and at a molecular level. This will provide a more complete picture of how E. coli O111:B4 LPS transitions from a soluble molecule to a component of a larger signaling complex.

Advanced Mechanistic Studies of Host Response Modulation at the Systems Biology Level

The interaction of E. coli O111:B4 LPS with the host immune system is a complex process involving a multitude of cell types and signaling pathways. medchemexpress.com A systems biology approach, integrating genomics, proteomics, and metabolomics, will be essential to comprehensively understand how this LPS modulates the host response.

Upon recognition by TLR4, E. coli O111:B4 LPS triggers two major downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways. wikipedia.orgmedchemexpress.com These pathways lead to the activation of transcription factors like NF-κB and the subsequent production of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons. wikipedia.orgmedchemexpress.com Future research will aim to create detailed maps of these signaling networks, identifying key nodes and feedback loops that regulate the inflammatory response. This will involve high-throughput screening of gene and protein expression changes in different immune cells upon exposure to E. coli O111:B4 LPS.

For example, studies have shown that E. coli O111:B4 LPS can induce the polarization of macrophages towards a pro-inflammatory M1 phenotype. medchemexpress.com A systems-level analysis could reveal the complete set of genes and metabolic pathways that are reprogrammed during this process, providing a deeper understanding of macrophage activation. Furthermore, investigating the differential responses of various immune cells, such as dendritic cells, neutrophils, and B cells, to E. coli O111:B4 LPS will be crucial for a holistic view of the host's reaction to this potent bacterial molecule. biozol.de

Development of Novel Research Tools and Methodologies for LPS Analysis and Manipulation

Advancements in analytical and manipulative techniques are paramount for pushing the frontiers of LPS research. The development of more sensitive and specific methods for detecting and quantifying E. coli O111:B4 LPS is an ongoing need.

Current methods for LPS detection, such as the Limulus Amebocyte Lysate (LAL) assay, are highly sensitive but can be prone to interference. Novel biosensors and mass spectrometry-based approaches could offer higher specificity and the ability to analyze the structural heterogeneity of LPS preparations.

The extraction and purification of LPS can also influence its properties. A study comparing phenol (B47542) extraction with a newer aqueous butanol method found that while both yielded similar LPS preparations, some properties of the resulting fractions varied. nih.gov Continued refinement of extraction protocols to ensure the isolation of LPS with minimal contamination and structural alteration is crucial for obtaining reliable and reproducible experimental results. nih.gov

Exploring E. coli O111:B4 LPS as a Prototype for Basic Immunological Research and Therapeutic Target Identification in Experimental Contexts

E. coli O111:B4 LPS has long served as a classical model for inducing a controlled inflammatory response in experimental settings. caymanchem.commedchemexpress.com Its well-characterized interaction with TLR4 makes it an invaluable tool for studying the fundamental mechanisms of innate immunity. sigmaaldrich.comwikipedia.org

Future research will continue to leverage E. coli O111:B4 LPS to investigate various aspects of the inflammatory process, including the pathogenesis of sepsis, a life-threatening condition often triggered by bacterial LPS. frontiersin.org By using this LPS to induce sepsis-like conditions in animal models, researchers can test the efficacy of new therapeutic interventions aimed at modulating the inflammatory cascade. frontiersin.orgmdpi.com For instance, studies have used E. coli O111:B4 LPS to investigate the link between diet-induced hepatic inflammation and vascular dysfunction in the context of sepsis. mdpi.com

Moreover, the potent immunostimulatory properties of E. coli O111:B4 LPS have led to its exploration as a potential anti-tumor agent. wikipedia.org The ability of LPS to activate innate immune cells and promote the production of anti-tumor cytokines has shown promise in preclinical cancer models. wikipedia.org However, its clinical application has been hampered by its toxicity. Future research may focus on developing less toxic derivatives of E. coli O111:B4 LPS or combining it with other therapies to enhance its anti-cancer effects while minimizing adverse reactions.

The detailed understanding of how E. coli O111:B4 LPS interacts with the immune system can also guide the identification of new therapeutic targets. By pinpointing key molecules and pathways involved in the LPS-induced inflammatory response, researchers can develop drugs that specifically block these targets, offering a more precise and effective way to treat inflammatory and infectious diseases. nih.gov

Table of Research Findings on E. coli O111:B4 LPS

Research AreaKey FindingImplicationReference
Structure-FunctionThe hexa-acylated, diphosphorylated Lipid A of E. coli O111:B4 is a potent TLR4 agonist.Lipid A structure is critical for initiating the inflammatory response. wikipedia.org
Host-Peptide InteractionThe O-antigen of E. coli O111:B4 LPS is involved in the binding of certain host defense peptides.The polysaccharide component of LPS plays a role in modulating host defense mechanisms. nih.gov
Host ResponseE. coli O111:B4 LPS induces M1 macrophage polarization.Highlights a specific mechanism by which LPS directs the immune response towards inflammation. medchemexpress.com
PathophysiologyE. coli O111:B4 LPS is used to model sepsis and has been shown to induce hypothermia in rats.Provides a tool to study the complex systemic effects of endotoxemia. frontiersin.orgnih.gov
Extraction MethodsDifferent extraction methods (phenol vs. aqueous butanol) can result in LPS fractions with varying properties.The methodology for LPS preparation can impact experimental outcomes. nih.gov

Q & A

Q. What structural features of LPS from E. coli O111:B4 are critical for its biological activity, and how are they characterized?

LPS from E. coli O111:B4 comprises three regions: Lipid A (pyrogenic component), a core oligosaccharide, and the O-antigen polysaccharide. Lipid A is essential for Toll-like receptor 4 (TLR4) activation, while the O-antigen contributes to immune evasion. Structural characterization involves gel electrophoresis (e.g., DOC-PAGE for O-antigen ladder patterns ) and chromatography (ion exchange or gel filtration for purity assessment ). Variants lacking specific sugars (e.g., galactose in mutant strains) exhibit reduced virulence, highlighting the importance of saccharide composition .

Q. What are standard protocols for purifying LPS from E. coli O111:B4, and how do impurities affect experimental outcomes?

Purification typically involves ion exchange chromatography or gel filtration to remove contaminants like proteins (<1%) and RNA (<1%) . Impurities can confound results in immune assays (e.g., false TLR4 activation). Validate purity using Limulus amebocyte lysate (LAL) assays for endotoxin quantification and SDS-PAGE for protein detection.

Q. How is LPS from E. coli O111:B4 used to stimulate immune cells in vitro?

Common applications include:

  • Macrophage priming : 10–100 ng/ml LPS induces NLRP3 inflammasome genes (e.g., IL-1β) in murine macrophages .
  • M1 polarization : 1 µg/ml LPS upregulates CD86 in macrophages, detectable via fluorescence imaging .
  • Procoagulant activity induction : 10–100 ng/ml LPS enhances tissue factor expression in bovine alveolar macrophages .

Advanced Research Questions

Q. How do researchers address batch-to-batch variability in LPS activity across experimental models?

  • Titration : Optimize doses in pilot studies (e.g., 0.5 mg/kg LPS in mice vs. 25 µg/ml in porcine whole blood ).
  • Standardization : Use reference LPS from reputable sources (e.g., InvivoGen, Sigma) with documented purification methods .
  • Control experiments : Include TLR4 inhibitors (e.g., TAK-242) or LPS from non-activating serotypes (e.g., Rhodobacter sphaeroides LPS-RS) .

Q. What mechanisms explain contradictory data on LPS bioactivity vs. structural composition?

While purified LPS from E. coli O111:B4 mutants (e.g., J-5 lacking galactose) shows reduced virulence due to impaired antiphagocytic activity, its endotoxicity (e.g., lethality in mice) remains unchanged, suggesting Lipid A drives toxicity independently of saccharide structure . Validate findings using genetic knockouts (e.g., TLR4⁻/⁻ mice) and structural analogs (e.g., monophosphoryl lipid A) .

Q. How can LPS-induced inflammation models be optimized for reproducibility in vivo?

  • Dose-response calibration : In mice, 0.5 mg/kg LPS induces consistent cerebral inflammation without mortality .
  • Timing : Sacrifice animals 24 hours post-injection for peak cytokine measurement (e.g., TNF-α, IL-6) .
  • Vehicle controls : Use PBS or saline to exclude solvent effects .

Methodological Comparison Tables

Q. Table 1: LPS-Induced Effects Across Models

Model SystemLPS DoseKey OutcomeReference
Bovine whole blood25 µg/mlTNF-α release (serotype-dependent)
Murine macrophages10–100 ng/mlNLRP3 inflammasome activation
C57BL/6J mice0.5 mg/kgCerebral inflammation
Human hepatocytes1 µg/mlNOS induction

Q. Table 2: Structural Analysis Techniques

TechniqueApplicationKey InsightEvidence ID
DOC-PAGEO-antigen profilingDistinguishes smooth vs. rough LPS
Ion exchange chromatographyPurificationRemoves protein/RNA contaminants
LAL assayEndotoxin quantificationValidates activity per batch

Key Considerations for Experimental Design

  • Serotype specificity : E. coli O111:B4 LPS is more potent than O26:B6 in TNF-α induction .
  • Synergy studies : Combine LPS with antibiotics (e.g., polymyxin B) to study resistance mechanisms .
  • Data normalization : Use housekeeping genes (e.g., GAPDH) in qPCR assays for inflammasome genes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.